Supramolecular glycopolymers with thermo-responsive self-assembly and lectin binding†

Polymer Chemistry Pub Date: 2015-07-31 DOI: 10.1039/C5PY00939A

Abstract

Incorporating monomers into sequence-defined synthetic macromolecules endows them to mimic nature which results in key residues being anchored in the molecular recognition pattern. Developing controlled carbohydrate sequences has critical importance in understanding the multivalent binding motifs of oligosaccharide and sequence-controlled glycopolymers to various lectins. Here, we describe the development of thermo-responsive copolymer scaffolds bearing adamantane groups that enable the formation of an inclusion complex with mono and hepta mannosylated-cyclodextrin molecules through host–guest interaction. We have demonstrated the synthesis of a triblock copolymer via RAFT polymerization, the complexation of the adamantane containing a thermoresponsive copolymer and α-D-mannose-CD, as well as their interactions with Con A.

Graphical abstract: Supramolecular glycopolymers with thermo-responsive self-assembly and lectin binding
Supramolecular glycopolymers with thermo-responsive self-assembly and lectin binding†
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